tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate is an organic compound classified within the carbamate family, which are derivatives of carbonic acid. This compound has garnered attention due to its potential applications in pharmaceuticals and biotechnology, particularly in the synthesis of chiral synthons crucial for drug development. The presence of a fluorobenzyl group enhances its biological activity, making it a valuable target in medicinal chemistry.
This compound can be synthesized through various methods involving piperidine derivatives. It is categorized under carbamates, which are known for their diverse applications in agriculture, pharmaceuticals, and chemical synthesis. The specific structure of tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate suggests its potential role as an intermediate in drug synthesis and as a reagent in organic chemistry.
The synthesis of tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate typically involves nucleophilic substitution reactions. The general synthetic route includes:
The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion of starting materials to the desired product. The yield can vary based on reaction conditions, but optimized methods have reported yields exceeding 90%.
The molecular formula for tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate is . The structure features:
Molecular modeling studies can provide insights into the spatial arrangement of atoms and functional groups, which are critical for understanding reactivity and interactions with biological targets.
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate can undergo several chemical transformations, including:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate typically involves interaction with biological targets such as enzymes or receptors. The presence of the piperidine moiety allows for binding to specific sites within proteins, potentially inhibiting or activating their function. This interaction is influenced by the spatial arrangement of functional groups and their electronic properties.
While specific data on melting point or boiling point may not be widely available for tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate, compounds in this class generally exhibit:
The chemical properties include reactivity patterns typical of carbamates, such as susceptibility to hydrolysis under acidic or basic conditions. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize these compounds and confirm their structure.
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate has several applications:
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate represents a structurally refined piperidine-carbamate hybrid with emerging significance in rational drug design. Characterized by the molecular formula C₁₇H₂₅FN₂O₂ and a molecular weight of 308.397 g/mol, this compound exemplifies strategic molecular engineering through the integration of a fluorinated aryl system with a conformationally constrained piperidine scaffold . The systematic name tert-butyl N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]carbamate reflects its three-domain architecture: a tert-butoxycarbonyl (Boc) carbamate group providing steric protection and modulating lipophilicity, a central piperidine ring serving as a spatial organizer, and an ortho-fluorinated benzyl moiety enabling targeted biointeractions . Such fluorine-enhanced piperidines have demonstrated versatile pharmacological profiles, ranging from antiviral activity against SARS-CoV-2 via protease inhibition to atypical dopamine reuptake modulation relevant to psychostimulant use disorders [6] [7]. The compound’s synthetic tractability—particularly through multicomponent reactions like the Ugi reaction—positions it as a valuable intermediate for generating structurally diverse libraries aimed at probing structure-activity relationships across therapeutic targets [6] [10]. Its structural features underpin ongoing investigations into optimizing bioavailability, target selectivity, and metabolic stability within the fluorinated carbamate chemotype.
Table 1: Fundamental Molecular Identifiers of tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
Property | Value |
---|---|
CAS Registry Number | 779339-09-2 |
IUPAC Name | tert-butyl N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Molecular Formula | C₁₇H₂₅FN₂O₂ |
Molecular Weight | 308.397 g/mol |
InChI Key | LLXBTPBIPVNVJJ-UHFFFAOYSA-N |
SMILES Notation | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2F |
Table 2: Supramolecular Features and Pharmacological Associations
Structural Domain | Function/Pharmacological Relevance |
---|---|
tert-Butoxycarbonyl (Boc) | Lipophilicity modulator; steric protector of amine; deprotection enables further functionalization |
Piperidin-4-yl Core | Conformational rigidity; hydrogen-bond acceptor/donor capacity; mimics bioactive alkaloids |
2-Fluorobenzyl Moiety | Enhanced membrane permeability; metabolic resistance; targeted receptor interactions via fluorine-specific effects |
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate belongs to the N-alkylpiperidine carbamate subclass, where the carbamate group (–NHCOO–) bridges the tert-butyl ester and the piperidine nitrogen. Its IUPAC name, tert-butyl N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]carbamate, systematically describes: (1) the tert-butyl carbamate group (–OCONH–) at the piperidin-4-yl position; (2) the 2-fluorobenzyl substituent (–CH₂C₆H₄F) on the piperidine nitrogen (N1); and (3) the stereochemically flexible piperidine ring enabling adaptable binding geometries . The carbamate linkage confers hydrolytic stability relative to amides while permitting hydrogen-bond donation (N–H) and acceptance (C=O), critical for target engagement. The tert-butyl group induces significant steric encumbrance (molar refractivity = 32.09 cm³/mol), enhancing lipid solubility (calculated XLogP = 3.1) and serving as a transient protecting group amenable to acidic deprotection for amine liberation .
This molecular architecture aligns with privileged pharmacophores in neuroactive and antiviral agents. For instance, the 4-aminopiperidine fragment resembles modafinil-derived dopamine transporter inhibitors, where the carbamate nitrogen engages in hydrogen bonding with aspartate residues in the transporter’s active site [7]. The benzylfluorine ortho to the –CH₂– linker creates a dipole moment (1.41 D) that influences aryl ring orientation and electronic distribution, potentially enhancing π-stacking or cation-π interactions . Variations in this template include halogen repositioning (e.g., 4-fluoro vs. 2-fluoro isomers) or halogen exchange (e.g., 2-bromo, 4-chloro-2-fluoro analogs), each modulating electronic, steric, and solubility profiles .
Table 3: Structural Analogs and Property Modifications
Analog Compound | Substituent Variation | Molecular Weight (g/mol) | Key Property Changes |
---|---|---|---|
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate | Fluorine para to –CH₂– | 308.397 | ↑ Lipophilicity (XLogP ≈ 3.3); altered target selectivity |
tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate | Chlorine para, fluorine ortho | 342.84 | ↑ Steric bulk; ↑ electron-withdrawing potential |
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate | Bromine ortho to –CH₂– | 369.303 | ↑ Polarizability; enhanced leaving group capacity |
tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate | Methyl meta, fluorine ortho | 322.424 | ↓ Electron deficiency; enhanced metabolic oxidation |
The ortho-fluorine atom in the benzyl substituent of tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate exerts multifaceted influences on molecular properties and bioactivity. Positioned ortho to the benzylic methylene linker, fluorine’s strong electron-withdrawing effect (Hammett σₘ = 0.34) reduces electron density at the adjacent carbon, strengthening the CH₂-N piperidine bond against oxidative cleavage by cytochrome P450 enzymes—a primary route of metabolic deactivation for benzylamines . This ortho-fluorination also introduces a moderate dipole (1.41 D) that enhances membrane permeability relative to non-fluorinated analogs, as evidenced by increased log P values (experimental ≈ 2.9) correlating with improved blood-brain barrier penetration in related neuroactive piperidines [7] . Critically, the fluorine’s van der Waals radius (1.47 Å) closely mimics a hydrogen atom (1.20 Å), enabling isosteric replacement without steric clashes, while its high electronegativity alters aryl ring electrostatic potential, promoting orthogonal interactions with protein targets .
Structure-activity relationship (SAR) studies across piperidine carbamate libraries demonstrate that ortho-fluorination significantly enhances target affinity and selectivity. In atypical dopamine transporter inhibitors derived from modafinil, 2-fluorobenzyl analogs exhibited 2–5-fold greater DAT binding affinity (Kᵢ ≈ 25–55 nM) compared to non-fluorinated counterparts, attributed to fluorine-mediated dipole interactions with Tyr156 or Phe320 residues in the transporter’s binding pocket [7]. Similarly, antiviral 1,4,4-trisubstituted piperidines incorporating 2-fluorobenzyl groups showed enhanced inhibition of coronavirus main protease (Mᵖʳᵒ), likely via fluorine-specific contacts with the catalytic cysteine-histidine dyad [6]. Bioisosteric replacement with chloro or bromo atoms at the ortho position increases steric bulk and polarizability but often reduces metabolic stability due to susceptibility to nucleophilic displacement or glutathione conjugation .
Table 4: Ortho-Fluorine Effects on Molecular and Pharmacological Properties
Property Category | Ortho-Fluorine Influence | Biological Consequence |
---|---|---|
Metabolic Stability | ↑ Resistance to CYP3A4-mediated N-dealkylation | Extended plasma half-life |
Membrane Permeability | ↑ Log P (≈ +0.4 vs. H-analog); balanced solubility | Enhanced cellular uptake; potential CNS penetration |
Target Affinity | Dipole-enhanced hydrogen bonding; orthogonal ring orientation | Improved binding specificity and potency |
Stereoelectronic Profile | Reduced electron density at benzylic carbon; altered electrostatic potential | Tailored interactions with hydrophobic/acidic binding pockets |
The strategic incorporation of piperidine carbamates into medicinal chemistry traces to mid-20th-century efforts to optimize alkaloid-inspired neurotherapeutics. Early developments focused on simple N-Boc-piperidines as intermediates for analgesic and antipsychotic agents, leveraging the carbamate’s dual role as a protecting group and a pharmacophore modulator [10]. The 1990s–2000s witnessed methodical exploration of benzylpiperidine carbamates, exemplified by the structural refinement leading to tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate. Key innovations included: (1) regioselective N-alkylation of piperidin-4-ylcarbamates using phase-transfer catalysis; (2) transition metal-catalyzed cross-coupling for diverse benzyl halide precursors; and (3) chiral resolution techniques for enantiopure analogs [6] [10]. These advances enabled systematic SAR studies correlating benzyl substituent patterns (e.g., ortho vs. para fluorine) with bioactivity.
The advent of multicomponent reactions (MCRs), particularly the Ugi reaction, revolutionized piperidine carbamate diversification post-2010. By reacting N-substituted 4-piperidones, isocyanides, amines, and carboxylic acids in one pot, chemists generated complex 1,4,4-trisubstituted piperidine carbamate libraries—tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate serving as a key precursor [6]. These libraries identified compounds with micromolar antiviral activity against human coronavirus 229E and SARS-CoV-2, establishing piperidine carbamates as non-covalent main protease inhibitors complementary to covalent agents like nirmatrelvir [6]. Parallel developments exploited fluorobenzyl carbamates for central nervous system targets, where their balanced lipophilicity (cLogP 2.5–3.5) facilitated blood-brain barrier penetration in dopamine transporter inhibitors for psychostimulant use disorders [7]. Contemporary synthetic strategies emphasize catalytic methods, such as ruthenium- or iridium-catalyzed asymmetric hydrogenation of pyridinium intermediates, to access stereodefined fluoropiperidine carbamates with enhanced target specificity [10].
Table 5: Milestones in Piperidine Carbamate Development
Time Period | Key Advancement | Impact on Compound Design |
---|---|---|
1960s–1980s | Boc protection for piperidine amines | Enabled stable intermediates for neuroleptics (e.g., haloperidol analogs) |
1990s–2000s | Regioselective N-alkylation of 4-Boc-piperidines | Facilitated targeted benzylation (e.g., 2-fluorobenzyl introduction) |
2010–2015 | Ugi four-component reaction applications | Generated diverse 1,4,4-trisubstituted libraries for antiviral screening |
2015–Present | Transition metal-catalyzed asymmetric synthesis | Delivered enantiopure carbamates for stereospecific targets |
The structural evolution of piperidine carbamates reflects three paradigm shifts: from simple protecting groups to bioactive cores; from non-halogenated to strategically fluorinated variants; and from racemic mixtures to stereocontrolled architectures. tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate embodies this progression, serving both as a versatile synthetic intermediate and a pharmacophore model for contemporary drug discovery across antiviral and neurological domains [6] [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1